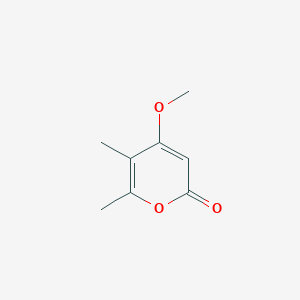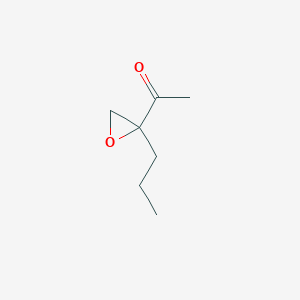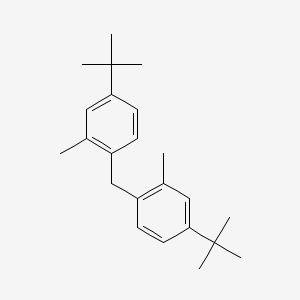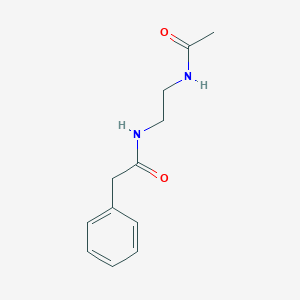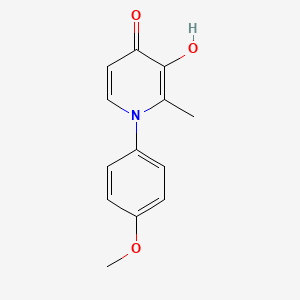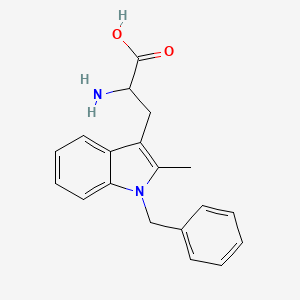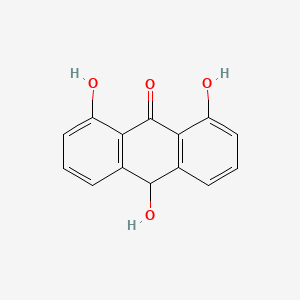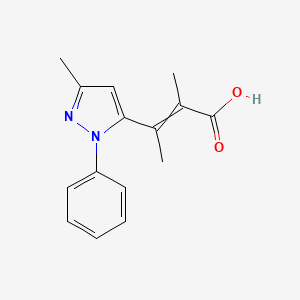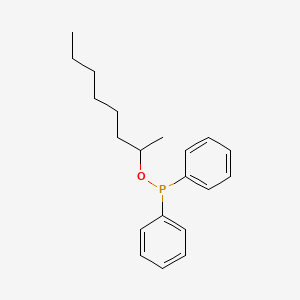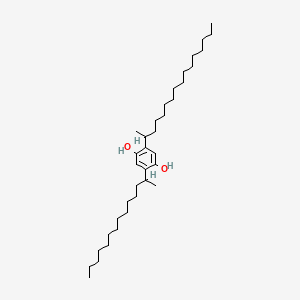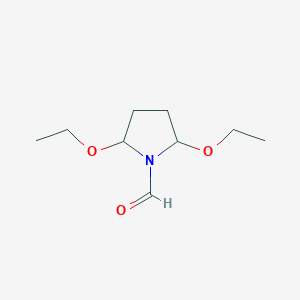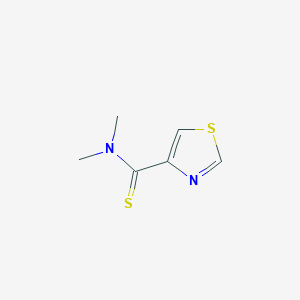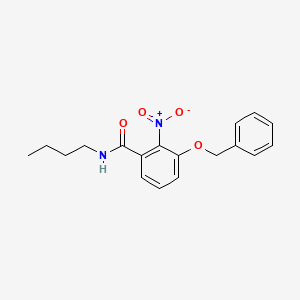
3-(Benzyloxy)-N-butyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-N-butyl-2-nitrobenzamide is an organic compound with a complex structure that includes a benzyl ether, a nitro group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-butyl-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 3-(benzyloxy)aniline to introduce the nitro group. This is followed by the acylation of the resulting nitroaniline with butyl chloride to form the final benzamide product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like pyridine for acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-N-butyl-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyl ether can be cleaved to form the corresponding phenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-(benzyloxy)-N-butyl-2-aminobenzamide.
Reduction: Formation of 3-hydroxy-N-butyl-2-nitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-N-butyl-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-N-butyl-2-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the benzyl ether and benzamide moieties can interact with various biological molecules through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)pyridin-2-amine
- 3-(Benzyloxy)aniline
- N-butyl-2-nitrobenzamide
Uniqueness
3-(Benzyloxy)-N-butyl-2-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
63435-31-4 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-butyl-2-nitro-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H20N2O4/c1-2-3-12-19-18(21)15-10-7-11-16(17(15)20(22)23)24-13-14-8-5-4-6-9-14/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Clave InChI |
OVVHFHHILYDJPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)
